molecular formula C20H26O5 B1201344 Coleon U CAS No. 65714-69-4

Coleon U

Cat. No. B1201344
CAS RN: 65714-69-4
M. Wt: 346.4 g/mol
InChI Key: XPYRMWZAUHBOPE-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coleon U is a natural product found in Plectranthus edulis, Plectranthus sanguineus, and other organisms with data available.

Scientific Research Applications

Anticancer Potential

Coleon U, a diterpene compound isolated from Plectranthus grandidentatus, exhibits antiproliferative effects on various human cancer cell lines. It selectively activates novel isoforms of protein kinase C (nPKCs), particularly nPKC-delta and -epsilon. Unlike common PKC activators like phorbol-12-myristate-13-acetate (PMA), which induce cell cycle arrest, coleon U triggers an apoptotic pathway in cancer cells, making it a promising compound for anti-cancer drug development (Coutinho et al., 2009).

Antimicrobial and Antifeedant Activities

Coleon U has been identified to possess antimicrobial and insect antifeedant properties. It has shown significant activity against Bacillus subtilis and Pseudomonas syringae, as well as the insect Spodoptera littoralis. This indicates its potential utility in agricultural pest management and as an antibacterial agent (Wellsow et al., 2006).

Cytotoxicity

Various studies have highlighted the cytotoxic effects of coleon U on human leukemia cells. These findings support the potential therapeutic applications of coleon U in treating specific types of cancer, such as leukemia (Mei et al., 2002).

properties

CAS RN

65714-69-4

Product Name

Coleon U

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

(4aR)-5,6,8,10-tetrahydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one

InChI

InChI=1S/C20H26O5/c1-9(2)10-13(21)11-12(16(24)14(10)22)20(5)8-6-7-19(3,4)18(20)17(25)15(11)23/h9,21-22,24-25H,6-8H2,1-5H3/t20-/m1/s1

InChI Key

XPYRMWZAUHBOPE-HXUWFJFHSA-N

Isomeric SMILES

CC(C)C1=C(C2=C(C(=C1O)O)[C@]3(CCCC(C3=C(C2=O)O)(C)C)C)O

SMILES

CC(C)C1=C(C2=C(C(=C1O)O)C3(CCCC(C3=C(C2=O)O)(C)C)C)O

Canonical SMILES

CC(C)C1=C(C2=C(C(=C1O)O)C3(CCCC(C3=C(C2=O)O)(C)C)C)O

Other CAS RN

65714-69-4

synonyms

coleon U

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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